8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound identified as a process-related impurity during the development of the anti-diabetic drug Linagliptin. [] It is classified as an organic compound and specifically as a purine derivative. Its role in scientific research primarily revolves around ensuring the quality control of Linagliptin production by understanding its formation and properties.
The compound 8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the purine class of compounds. It has garnered attention for its potential pharmacological applications, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-4), which is relevant in the treatment of type 2 diabetes and other metabolic disorders. The compound is identified by its Chemical Abstracts Service (CAS) number 2138805-26-0 and has a molecular formula of C25H29ClN8O2 with a molar mass of 509 g/mol .
This compound is classified under purine derivatives, specifically within the category of purine-2,6-diones. Its structural features include a piperidine ring, chlorobutene moiety, and a quinazoline derivative, which contribute to its biological activity. The compound has been explored in various studies for its therapeutic potential, particularly in relation to metabolic diseases .
The synthesis of 8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:
The compound can undergo various chemical reactions typical for purine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological efficacy .
The primary mechanism of action for 8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves inhibition of DPP-IV. This enzyme plays a significant role in glucose metabolism by degrading incretin hormones that stimulate insulin release.
This mechanism underpins its therapeutic application in managing type 2 diabetes .
The physical properties of the compound include:
Chemical properties include:
Relevant data indicates that the compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has significant potential in pharmaceutical applications:
Research continues into optimizing its structure for enhanced potency and selectivity against DPP-IV .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2